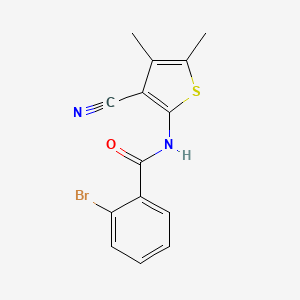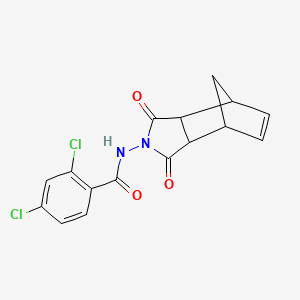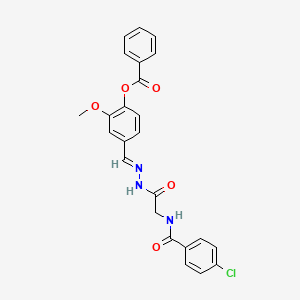![molecular formula C26H27N3O3 B11542524 (3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(2-methoxybenzyl)butanamide](/img/structure/B11542524.png)
(3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(2-methoxybenzyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-[(2-METHOXYPHENYL)METHYL]BUTANAMIDE is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring a biphenyl group and a methoxyphenyl group, contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-[(2-METHOXYPHENYL)METHYL]BUTANAMIDE typically involves multiple steps, starting with the preparation of the biphenyl and methoxyphenyl intermediates. These intermediates are then subjected to acylation and amidation reactions under controlled conditions to form the final compound. Common reagents used in these reactions include acetic anhydride, amines, and catalysts such as palladium or platinum complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate and purify the compound.
化学反応の分析
Types of Reactions
(3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-[(2-METHOXYPHENYL)METHYL]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amide or methoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
The reactions typically require specific conditions, such as:
Oxidation: Mild to moderate temperatures and acidic or basic media.
Reduction: Low temperatures and inert atmospheres to prevent unwanted side reactions.
Substitution: Varying temperatures and solvents depending on the nucleophile used.
Major Products
科学的研究の応用
(3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-[(2-METHOXYPHENYL)METHYL]BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating certain diseases, owing to its unique molecular interactions.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of (3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-[(2-METHOXYPHENYL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific application.
類似化合物との比較
Similar Compounds
(3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-[(2-HYDROXYPHENYL)METHYL]BUTANAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
(3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-[(2-CHLOROPHENYL)METHYL]BUTANAMIDE: Contains a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-[(2-METHOXYPHENYL)METHYL]BUTANAMIDE imparts unique electronic and steric properties, influencing its reactivity and interactions with molecular targets. This makes it distinct from its analogs and potentially more effective in certain applications.
特性
分子式 |
C26H27N3O3 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
(3E)-N-[(2-methoxyphenyl)methyl]-3-[[2-(4-phenylphenyl)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C26H27N3O3/c1-19(16-25(30)27-18-23-10-6-7-11-24(23)32-2)28-29-26(31)17-20-12-14-22(15-13-20)21-8-4-3-5-9-21/h3-15H,16-18H2,1-2H3,(H,27,30)(H,29,31)/b28-19+ |
InChIキー |
UEJBFLQGWDFYEX-TURZUDJPSA-N |
異性体SMILES |
C/C(=N\NC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)/CC(=O)NCC3=CC=CC=C3OC |
正規SMILES |
CC(=NNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11542449.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11542456.png)
![N~4~,N~4~'-pyridine-2,6-diylbis[N,N-di(propan-2-yl)benzene-1,4-dicarboxamide]](/img/structure/B11542464.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B11542465.png)
![Ethyl 4-[(4E)-3,5-dioxo-4-(phenylmethylidene)pyrazolidin-1-YL]benzoate](/img/structure/B11542471.png)

![2-Amino-4-[4-(dimethylamino)phenyl]-6-methoxypyridine-3,5-dicarbonitrile](/img/structure/B11542481.png)


![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11542511.png)
![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]adamantane-1-carboxamide](/img/structure/B11542514.png)
![N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11542519.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11542520.png)
![2-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11542539.png)
